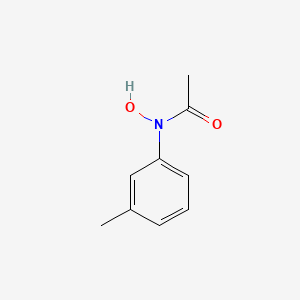

N-Hydroxy-N-(3-methylphenyl)acetamide

Description

Properties

CAS No. |

27687-62-3 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-hydroxy-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,12H,1-2H3 |

InChI Key |

HWCZUJYNIKHZOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Acetylation: One common method to synthesize N-Hydroxy-N-(3-methylphenyl)acetamide involves the acetylation of 3-methylaniline with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale acetylation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(3-methylphenyl)acetamide.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: N-Hydroxy-N-(3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.

Biology:

Enzyme Inhibition Studies: It is used in studies involving enzyme inhibition, particularly those involving hydroxylamine derivatives.

Medicine:

Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The acetamide group can interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Parameters of Selected Acetamides

| Compound | Space Group | Lattice Constants (Å) | Hydrogen-Bonding Motifs |

|---|---|---|---|

| 2-chloro-N-(3-methylphenyl)acetamide | P1 | a=8.326, b=9.742, c=11.491 | Dual N–H⋯O chains along a-axis |

| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | P1 | a=10.12, b=12.34, c=14.56 | Asymmetric unit with two molecules |

| N-Hydroxy-N-(4-hydroxyphenyl)acetamide | Not reported | Not reported | Layered O–H⋯O networks |

Sources : .

Q & A

Basic Synthesis

Q: How is N-Hydroxy-N-(3-methylphenyl)acetamide synthesized in laboratory settings? A: The compound is typically synthesized by reacting 3-methylphenol derivatives with acetamide precursors. For example, substituted phenols react with acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) in the presence of a base to form acetamide linkages. Multi-step protocols may involve protection/deprotection strategies to ensure regioselectivity. Purification via recrystallization or column chromatography is critical for isolating the product .

Advanced Synthesis

Q: What methodologies optimize yield and minimize side products in this compound synthesis? A: Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., DMAP). Microwave-assisted synthesis can enhance reaction efficiency. Side products like di-substituted derivatives are monitored via HPLC and mitigated by precise stoichiometric control of reagents .

Basic Structural Analysis

Q: What crystallographic techniques determine the molecular structure of this compound? A: Single-crystal X-ray diffraction (SXRD) is the gold standard. Data collection uses Agilent Xcalibur diffractometers, followed by structure solution via direct methods (e.g., SIR92) and refinement with SHELXL. The analysis reveals bond lengths (e.g., C=O at ~1.22 Å) and hydrogen-bonding networks .

Advanced Structural Analysis

Q: How are twinned or low-resolution crystallographic data refined for this compound? A: SHELXL’s TWIN commands and HKLF5 format handle twinned data. For low-resolution datasets, constraints on thermal parameters and bond distance/angle restraints stabilize refinement. Hirshfeld surface analysis supplements crystallography by visualizing intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Biological Evaluation

Q: What assays assess the bioactivity of this compound derivatives? A: Topical repellency assays against Aedes aegypti mosquitoes involve applying compounds to animal skin models and scoring efficacy post-exposure. Acute toxicity studies (oral/dermal LD50) in rodents and in vitro cytotoxicity (MTT assays on human cell lines) provide safety profiles .

Analytical Characterization

Q: Which spectroscopic methods confirm the compound’s purity and identity? A: High-resolution NMR (1H, 13C) identifies characteristic shifts (e.g., acetamide carbonyl at ~170 ppm). FT-IR detects functional groups (N–H stretch ~3300 cm⁻¹). Mass spectrometry (ESI-TOF) verifies exact mass, while HPLC with UV detection ensures purity using C18 columns .

Coordination Chemistry

Q: How does this compound act as a ligand in metal complexes? A: The hydroxyl and carbonyl groups chelate transition metals (e.g., Cu²⁺, Ni²⁺). IR peak shifts (C=O → lower wavenumbers) and UV-Vis spectral changes confirm complexation. X-ray absorption spectroscopy (XAS) elucidates metal-ligand bonding geometry .

Handling and Safety

Q: What safety protocols are recommended for laboratory handling? A: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/dermal exposure. Store in airtight containers away from oxidizers. Spills require inert absorbents and hazardous waste disposal. Acute toxicity data (H302, H315) guide emergency responses .

Data Contradictions

Q: How to resolve discrepancies between computational and experimental structural data? A: Cross-validate density functional theory (DFT) models with SXRD data. Assess basis set adequacy and crystal packing effects. Hirshfeld surfaces highlight intermolecular forces (e.g., π-π stacking) influencing experimental geometries .

Advanced Applications

Q: How is this compound incorporated into multicomponent reactions for heterocyclic synthesis? A: Ugi or Passerini reactions leverage the acetamide’s functional groups to form imine or ketone intermediates. Lewis acid catalysts (e.g., ZnCl₂) accelerate cyclization. Reaction progress is monitored via TLC, and products are characterized by X-ray/spectroscopic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.